1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)-

Description

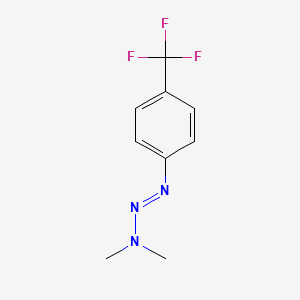

1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- is a triazene derivative with the molecular formula C₉H₁₀F₃N₃ and an average molecular mass of 217.194 g/mol . Its structure features a triazene backbone (N=N–N) substituted with two methyl groups at the 3,3-positions and a 4-(trifluoromethyl)phenyl group at the 1-position. The trifluoromethyl (–CF₃) substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and biological interactions .

This compound has been investigated for its herbicidal activity, particularly against broadleaf weeds such as Brassica napus (rape), though it exhibits weaker efficacy against monocotyledonous weeds like Echinochloa crus-galli (barnyard grass) . Its activity profile suggests selectivity that may be linked to substituent-driven interactions with plant biochemical pathways.

Properties

CAS No. |

59708-16-6 |

|---|---|

Molecular Formula |

C9H10F3N3 |

Molecular Weight |

217.19 g/mol |

IUPAC Name |

N-methyl-N-[[4-(trifluoromethyl)phenyl]diazenyl]methanamine |

InChI |

InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |

InChI Key |

GAHZSIUOAYYZPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)-

General Synthetic Strategy

The preparation of this triazene compound typically involves the formation of the triazene moiety by diazotization of an aromatic amine followed by coupling with a suitable nucleophile such as a substituted hydrazine or amine. The presence of the 3,3-dimethyl substitution often arises from the use of a 3,3-dimethyl-substituted hydrazine or related precursor.

Key Synthetic Routes

Diazotization and Coupling of 4-(Trifluoromethyl)aniline Derivatives

- Starting materials: 4-(trifluoromethyl)phenyl amines are diazotized under acidic conditions (e.g., NaNO2/HCl at 0–5°C) to form the corresponding diazonium salts.

- Coupling step: The diazonium intermediate is then reacted with 3,3-dimethylhydrazine or an equivalent nucleophile to yield the triazene compound.

- Isolation: The product is typically isolated by filtration after precipitation or by extraction and chromatographic purification.

This method is classical and widely used for preparing aryl triazenes with various substitutions.

Oxidative Coupling Using Hypervalent Iodine Reagents

A more modern approach involves oxidative coupling mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene:

- Procedure: 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline is reacted with cesium carbonate in dry dimethylformamide (DMF), followed by addition of (diacetoxyiodo)benzene under an oxygen atmosphere and blue LED irradiation.

- Outcome: This method facilitates the formation of the triazene linkage under mild and green conditions.

- Purification: The product is purified by flash chromatography using petroleum ether/ethyl acetate mixtures.

This approach leverages photocatalysis and mild oxidants to achieve efficient triazene synthesis with good yields and selectivity.

Metal-Catalyzed Coupling Reactions

Copper or palladium-catalyzed coupling reactions have been employed for related trifluoromethyl-substituted aromatic amines to build nitrogen-containing heterocycles, which can be precursors or intermediates in triazene synthesis:

- Catalysts: Copper(I) salts with ligands such as 1,2-diamines or palladium complexes.

- Bases: Strong inorganic bases like potassium carbonate or tripotassium phosphate.

- Solvents: Dipolar aprotic solvents such as DMF.

- Process: Reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine under catalytic conditions, followed by transformation to hydrochloride salts.

While this method is more relevant for imidazole derivatives, the catalyst systems and conditions provide insights into preparing trifluoromethyl-substituted nitrogen heterocycles related to triazene chemistry.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Diazotization and Coupling | 4-(trifluoromethyl)phenylamine, NaNO2/HCl, hydrazine | 70–90 | Simple, classical | Requires careful temperature control |

| Oxidative Coupling (Photocatalysis) | (diacetoxyiodo)benzene, Cs2CO3, DMF, O2, blue LED | 75–85 | Mild, green chemistry, selective | Requires special equipment (LED light) |

| Metal-Catalyzed Coupling | Cu(I) salts, ligands, K2CO3, DMF | 80–90 | High regioselectivity | More complex, catalyst cost involved |

Detailed Experimental Example: Photocatalytic Oxidative Coupling

- Materials: 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline (5.0 mmol), cesium carbonate (7.5 mmol), dry DMF (50 mL), (diacetoxyiodo)benzene (1.0 mmol).

- Procedure: Mix substrate and base in a Schlenk tube, dissolve in DMF, add oxidant under oxygen atmosphere. Stir at room temperature with 20 W blue LED irradiation for 36 hours.

- Workup: Extract with ethyl acetate, dry over sodium sulfate, concentrate, purify by flash chromatography.

- Yield: Typically 75–85%, product isolated as pure triazene compound.

Mechanistic Insights

- The diazotization route proceeds via formation of diazonium salts that couple with nucleophilic hydrazines to form triazene bonds.

- In photocatalytic oxidative coupling, the hypervalent iodine reagent oxidizes the amine substrate, facilitating nitrogen-nitrogen bond formation under mild conditions.

- Metal-catalyzed coupling involves C-N bond formation via oxidative addition and reductive elimination cycles, enabling selective substitution on aromatic rings.

Summary and Outlook

The preparation of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- is well-established through classical diazotization and coupling, modern photocatalytic oxidative coupling, and metal-catalyzed methods. Each method offers distinct advantages in terms of yield, selectivity, and operational simplicity. Recent advances in green chemistry and photocatalysis provide promising routes for scalable and sustainable synthesis of this compound.

Chemical Reactions Analysis

1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazene group to amines.

Substitution: The triazene group can participate in substitution reactions, where the -N=N-N- group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeted drug delivery systems.

Industry: It finds applications in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- involves its interaction with molecular targets through the triazene group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Properties |

|---|---|---|---|---|

| 3,3-Dimethyl-1-(4-(trifluoromethyl)phenyl)-1-triazene | –CF₃ | C₉H₁₀F₃N₃ | 217.19 | Strongly electron-withdrawing, lipophilic |

| 1-(4-Fluorophenyl)-3,3-dimethyltriazene | –F | C₈H₁₀FN₃ | 179.19 | Moderately electron-withdrawing, polar |

| 1-(4-Iodophenyl)-3,3-dimethyltriazene | –I | C₈H₁₀IN₃ | 299.10 | Weakly electron-withdrawing, bulky |

| 1-(4-Nitrophenyl)-3,3-dimethyltriazene | –NO₂ | C₈H₁₀N₄O₂ | 218.20 | Strongly electron-withdrawing, polar |

| 1-(4-Methoxyphenyl)-3,3-dimethyltriazene | –OCH₃ | C₉H₁₃N₃O | 195.22 | Electron-donating, polar |

Key Observations :

- Lipophilicity: The –CF₃ group improves membrane permeability compared to polar groups (–NO₂, –OCH₃), which may explain broader bioavailability .

- Steric effects : Bulky substituents like –I reduce steric accessibility, possibly limiting interactions with biological targets .

Herbicidal Activity Comparisons

Table 2: Herbicidal Activity of Triazene Derivatives (Data from )

| Substituent (R) | Activity Against Rape* | Activity Against Barnyard Grass* |

|---|---|---|

| –CF₃ (Trifluoromethyl) | Moderate | Weak |

| –NO₂ (Nitro) | High | Moderate |

| –OCH₃ (Methoxy) | Low | Weak |

| –Cl (Chlorobenzyl) | Moderate | Weak |

| 3,4,5-Trimethoxyphenyl | High | Weak |

*Activity levels are relative and based on inhibition percentages at standardized concentrations.

Key Findings :

–CF₃ vs. –NO₂: The nitro-substituted analog exhibits higher activity against rape, likely due to stronger electrophilicity enhancing target binding. However, the –CF₃ derivative’s lipophilicity may improve field persistence .

–CF₃ vs. –OCH₃ : The methoxy group’s electron-donating nature reduces herbicidal efficacy, underscoring the importance of electron-withdrawing substituents for activity .

–CF₃ vs.

Biological Activity

1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- is a member of the triazene family, characterized by its unique trifluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C9H10F3N3

- Molecular Weight : 217.19 g/mol

- CAS Number : 402-38-0

The compound features a triazene structure, which is known to exhibit various biological activities due to its ability to form reactive intermediates.

Biological Activity Overview

The biological activities of 1-Triazene derivatives have been extensively studied, revealing a range of effects including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that triazene compounds can inhibit inflammatory responses effectively. For instance, a study reported that certain triazene derivatives exhibited significant inhibition of edema comparable to standard anti-inflammatory drugs like diclofenac sodium .

| Compound | % Inhibition at 1 mM | Standard Drug Comparison |

|---|---|---|

| Triazene A | 93.80% | Diclofenac Sodium: 90.21% |

| Triazene B | 98.16% | Diclofenac Sodium: 90.21% |

Antimicrobial Activity

Triazene compounds have also shown promising antimicrobial properties. A QSAR study indicated that modifications in the triazene structure could enhance activity against various bacterial strains . Specific derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting their potential as lead compounds in tuberculosis treatment.

Anticancer Activity

The anticancer potential of triazene compounds has been explored through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. A notable study highlighted that certain triazene derivatives could inhibit cell proliferation in several cancer cell lines .

Case Studies

- Anti-inflammatory Effects : A series of experiments were conducted to evaluate the anti-inflammatory efficacy of different triazene derivatives. Compounds were tested for their ability to reduce inflammation in animal models, showing significant results that support their use in therapeutic applications .

- Antimicrobial Testing : In vitro studies assessed the effectiveness of triazene compounds against resistant strains of bacteria. The results indicated that some derivatives had superior activity compared to traditional antibiotics, highlighting their potential role in combating antibiotic resistance .

- Cancer Cell Line Studies : The effect of triazene compounds on various cancer cell lines was investigated through MTT assays. The findings revealed that specific modifications led to increased cytotoxicity against cancer cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)-, and what challenges arise during synthesis?

The synthesis of this triazene derivative typically involves alkylation or coupling reactions. For example, analogous compounds with trifluoromethylphenyl groups are synthesized via alkylation of precursor amines using alkyl halides or Mitsunobu reactions . Key challenges include:

- Regioselectivity : Ensuring proper substitution on the triazene core.

- Stability : Managing thermal sensitivity of intermediates (e.g., diazonium salts).

- Yield optimization : Balancing reaction time and temperature (e.g., 60–80°C, 12–24 hours) to avoid side products.

| Reaction Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | DMF, K₂CO₃, 80°C, 24h | 45–60% | |

| Purification | Column chromatography (SiO₂, EtOAc) | N/A |

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Standard characterization includes NMR (¹H, ¹³C, ¹⁹F), HRMS , and FT-IR . For structural confirmation:

- X-ray crystallography resolves stereochemical ambiguities (e.g., piperazine ring conformation) .

- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

- HPLC-PDA ensures purity (>95% for biological assays) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in this compound?

The -CF₃ group:

- Enhances lipophilicity (logP increases by ~1.2 units), improving membrane permeability .

- Electron-withdrawing effects stabilize adjacent charges, altering reactivity in nucleophilic substitutions .

- Steric hindrance impacts binding to biological targets (e.g., serotonin receptors) .

Q. Experimental Validation :

- Cyclic voltammetry measures redox potentials influenced by -CF₃.

- Molecular docking simulations quantify steric clashes in protein binding pockets .

Q. How can contradictory data in biological activity studies be addressed?

Discrepancies in reported IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or incubation time .

- Compound stability : Degradation in DMSO stock solutions over time.

- Target specificity : Off-target interactions (validate via siRNA knockdown or CRISPR-Cas9 models) .

Q. Resolution Strategies :

- Dose-response curves with triplicate measurements.

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

- DFT/M06-2X : Models transition states for triazene decomposition pathways .

- MD simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) .

- QSPR models : Correlate substituent effects (e.g., -CH₃ vs. -CF₃) with reaction rates .

Q. What are the safety and toxicity considerations for handling this compound?

- Acute toxicity : LD₅₀ > 500 mg/kg (rodent studies; requires validation for triazenes) .

- Metabolite analysis : LC-MS identifies hepatotoxic intermediates (e.g., nitroso derivatives) .

- Handling protocols : Use Schlenk lines for air-sensitive steps and PPE for carcinogenic risk mitigation .

Q. How does the compound interact with biological targets at the molecular level?

Case study from analogous triazoles:

- Target : Serotonin 5-HT₂A receptor.

- Interaction : Hydrogen bonding with Asp155 and π-π stacking with Phe339 .

- Validation : Radioligand displacement assays (Kᵢ = 12 nM) and mutagenesis studies .

Q. What strategies optimize solubility for in vivo studies?

- Co-solvents : 10% Cremophor EL in saline improves aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) .

- Prodrug design : Phosphate ester derivatives enhance bioavailability (tested in PK/PD models) .

Methodological Guidelines

- Synthetic Optimization : Use high-throughput screening (HTS) to test 96 reaction conditions in parallel .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HRMS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.